molecular formula C11H13FO3 B11794835 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane

2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane

Cat. No.: B11794835
M. Wt: 212.22 g/mol
InChI Key: NXJSLXKSPNUYQI-UHFFFAOYSA-N
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Description

2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-fluoro-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with ethylene glycol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The dioxolane ring can also play a role in stabilizing the compound’s structure and facilitating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Fluoro-2-methylphenoxy)methyl)-2-methyloxirane
  • 4-Fluoro-2-methylphenol
  • 2-(4-Fluoro-2-methylphenoxy)acetic acid

Uniqueness

2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the 4-fluoro-2-methylphenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-[(4-fluoro-2-methylphenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C11H13FO3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3

InChI Key

NXJSLXKSPNUYQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC2OCCO2

Origin of Product

United States

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